molecular formula C19H14BrNO6 B3464144 (3E)-5-(4-bromophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)furan-2(3H)-one CAS No. 6019-78-9

(3E)-5-(4-bromophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)furan-2(3H)-one

Cat. No.: B3464144
CAS No.: 6019-78-9
M. Wt: 432.2 g/mol
InChI Key: QXOBHMWBLOCXKP-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3E)-5-(4-bromophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)furan-2(3H)-one is a furanone derivative characterized by a 4-bromophenyl substituent at position 5 and a benzylidene moiety at position 2. The benzylidene group is substituted with 4,5-dimethoxy and 2-nitro groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name

(3E)-5-(4-bromophenyl)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO6/c1-25-17-8-12(15(21(23)24)10-18(17)26-2)7-13-9-16(27-19(13)22)11-3-5-14(20)6-4-11/h3-10H,1-2H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOBHMWBLOCXKP-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360597
Record name BAS 02012336
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6019-78-9
Record name BAS 02012336
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

(E)-5-(1H-Benzo[d]imidazol-2-yl)-3-(3,4,5-trimethoxybenzylidene)furan-2(3H)-one
  • Substituents : The benzylidene group has 3,4,5-trimethoxy substituents instead of 4,5-dimethoxy-2-nitro.
  • This compound exhibits superior cytotoxicity against cancer cells, attributed to interactions with VEGFR and tubulin .
  • Implications for Target Compound: The nitro group in the target compound may improve binding affinity to enzymes like tyrosine tRNA synthase (observed in related nitro-substituted furanones) but reduce solubility compared to trimethoxy analogs .
3-(4-Bromophenyl)-4-[2-(4-nitrophenyl)hydrazinyl]furan-2(5H)-one
  • Substituents : Features a 4-nitrophenyl hydrazine group at position 3.
  • Key Differences : The nitro group is part of a hydrazine linker rather than directly attached to the benzylidene. This structural variation correlates with antibacterial activity, suggesting nitro placement significantly impacts biological target specificity .
(3E)-5-(4-Chlorophenyl)-3-(furan-2-ylmethylidene)furan-2(3H)-one
  • Substituents : Chlorophenyl at position 5 and a furan-based benzylidene.
  • The furan substituent lacks the electron-withdrawing nitro group, which may reduce stability in oxidative environments .
Three-Component Reactions
  • Target Compound Synthesis : Likely synthesized via a three-component reaction involving 5-(4-bromophenyl)furan-2(3H)-one, triethyl orthoformate, and a nitro-substituted benzaldehyde derivative, as inferred from analogous protocols .
  • Comparison with 5-(4-Chlorophenyl)-3-[(pyridin-2-ylamino)methylene]furan-2(3H)-one: Reaction Conditions: Polar aprotic solvents (e.g., 1,4-dioxane) yield higher product purity (75–85%) for amino-substituted analogs. The nitro group in the target compound may necessitate harsher conditions (e.g., elevated temperatures) due to reduced nucleophilicity .
Antitumor Activity
  • Trimethoxybenzylidene Analog : Displays IC₅₀ values < 10 μM in breast cancer cell lines, linked to tubulin polymerization inhibition .
  • Hydrazinyl-Nitro Analog : Shows moderate antitumor activity but strong antibacterial effects, highlighting the role of nitro group positioning .
Antibacterial Activity
  • 3-(4-Bromophenyl)-4-[2-(4-nitrophenyl)hydrazinyl]furan-2(5H)-one : Inhibits Staphylococcus aureus (MIC = 8 μg/mL), suggesting nitro groups enhance antibacterial potency when paired with hydrazine linkers .

Data Tables

Table 1. Structural and Functional Comparison of Furanone Derivatives

Compound Name Substituents (Position 3) Position 5 Key Biological Activity Reference
(3E)-5-(4-Bromophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)furan-2(3H)-one 4,5-dimethoxy-2-nitrobenzylidene 4-bromophenyl Inferred kinase modulation N/A
(E)-5-(1H-Benzo[d]imidazol-2-yl)-3-(3,4,5-trimethoxybenzylidene)furan-2(3H)-one 3,4,5-trimethoxybenzylidene Benzimidazole Cytotoxicity (IC₅₀ < 10 μM)
3-(4-Bromophenyl)-4-[2-(4-nitrophenyl)hydrazinyl]furan-2(5H)-one 4-nitrophenyl hydrazine 4-bromophenyl Antibacterial (MIC = 8 μg/mL)
(3E)-5-(4-Chlorophenyl)-3-(furan-2-ylmethylidene)furan-2(3H)-one Furan-2-ylmethylidene 4-chlorophenyl Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-5-(4-bromophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)furan-2(3H)-one
Reactant of Route 2
(3E)-5-(4-bromophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)furan-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.